dimethyl-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
dimethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of dimethyl-1,3-thiazole-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of thiazole derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents .
Chemical Reactions Analysis
dimethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
dimethyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of dimethyl-1,3-thiazole-2-sulfonyl fluoride involves its ability to react with specific molecular targets. The sulfonyl fluoride group is known to modify reactive serine residues in proteins, making it a valuable tool for studying enzyme activity and protein interactions . The compound can also interact with other amino acid residues, such as threonine, lysine, tyrosine, cysteine, and histidine, under suitable conditions .
Comparison with Similar Compounds
dimethyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives and sulfonyl fluorides. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of the thiazole ring and the sulfonyl fluoride group, which provides distinct reactivity and applications in various fields .
Biological Activity
Dimethyl-1,3-thiazole-2-sulfonyl fluoride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered thiazole ring with two methyl groups and a sulfonyl fluoride substituent. The presence of the sulfonyl fluoride group enhances its reactivity towards nucleophiles, making it a valuable tool in various chemical and biological applications. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticonvulsant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing sulfonyl fluoride groups have been shown to act as electrophiles that can covalently modify active site residues in enzymes. This modification can inhibit enzyme activity, leading to therapeutic effects against various diseases .
- Reactivity with Biological Thiols : The compound's ability to react with thiol-containing biomolecules (e.g., cysteine) allows it to form stable adducts that can modulate protein function . Such interactions are critical for developing covalent inhibitors targeting specific enzymes.
Antimicrobial Activity
Thiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
Research has indicated that certain thiazole derivatives display anticonvulsant activity. This property is particularly relevant for compounds aimed at treating epilepsy and other seizure disorders. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of thiazole derivatives, including this compound. Results demonstrated effective inhibition against S. pneumoniae and Staphylococcus epidermidis, with MIC values significantly lower than those of standard antibiotics .
- Enzyme Inhibition : Another case study focused on the reactivity of sulfonyl fluorides with cysteine residues in enzymes. The study highlighted the potential of this compound as a covalent inhibitor in enzyme assays, showcasing its ability to modulate enzymatic activity through irreversible binding .
Research Findings
Recent studies have explored the structure–activity relationships (SAR) of thiazole derivatives to optimize their biological efficacy. Key findings include:
- Substituent Effects : Modifications on the thiazole ring significantly influence antimicrobial potency and enzyme inhibition. For example, larger lipophilic substituents at specific positions enhance antibacterial activity .
- Electrophilicity : The electrophilic nature of sulfonyl fluorides contributes to their reactivity with nucleophilic sites in proteins, which is crucial for their function as covalent inhibitors .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHTAYNAJPGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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